Cyclohexanemethylamine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanemethylamine, hydrochloride is an organic compound with the molecular formula C7H15N and a molecular weight of 113.2007 . It is also known by other names such as (Aminomethyl)cyclohexane, Cyclohexylmethanamine, and Cyclohexylmethylamine . This compound is a primary amine, characterized by the presence of an amino group attached to a cyclohexane ring. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanemethylamine can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines . For instance, the reaction of cyclohexylmethyl chloride with ammonia can yield cyclohexanemethylamine. Another method is the reductive amination of cyclohexanone with ammonia or primary amines, followed by reduction with a suitable reducing agent .
Industrial Production Methods: In industrial settings, cyclohexanemethylamine is often produced through large-scale reductive amination processes. This involves the reaction of cyclohexanone with ammonia in the presence of a hydrogenation catalyst, such as Raney nickel, under high pressure and temperature conditions . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanemethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated amines.
Scientific Research Applications
Cyclohexanemethylamine, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanemethylamine, hydrochloride involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. It can also act as a ligand, coordinating with metal ions to form stable complexes . These interactions enable it to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Cyclohexanemethylamine, hydrochloride can be compared with other similar compounds, such as:
Cyclohexylamine: Similar structure but lacks the methyl group attached to the amino group.
Cyclohexylmethylamine: Similar structure but without the hydrochloride component.
Cyclohexanone: A ketone derivative of cyclohexane, used as a precursor in the synthesis of cyclohexanemethylamine.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various compounds highlight its versatility and importance in scientific research and industrial applications .
Properties
CAS No. |
50877-01-5 |
---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.66 g/mol |
IUPAC Name |
cyclohexylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |
InChI Key |
QEYHQERVRCNZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.